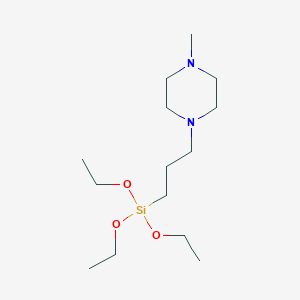
Triphenylacetonitrile
概要
説明
Triphenylacetonitrile, also known as cyanotriphenylmethane, is an organic compound with the chemical formula C20H15N. It is a nitrile derivative of triphenylmethane and is characterized by the presence of a nitrile group (-CN) attached to a central carbon atom, which is bonded to three phenyl groups. This compound is known for its stability and is used in various chemical applications.
作用機序
Target of Action
Triphenylacetonitrile, also known as NSC16078 , is a complex organic compoundCompounds containing a nitrile group have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
It’s worth noting that triphenylcarbenium ions (trityl cations), which are structurally similar to this compound, have been used as catalysts for c–c bond formation, oxidation and reduction reagents, and chiral catalysts . They have also been applied as neutral Lewis acids in different chemical reactions .
Biochemical Pathways
Trityl cations, which are structurally similar to this compound, have been used in various aspects of chemistry such as organic synthesis .
Pharmacokinetics
It’s worth noting that compounds containing a nitrile group have been found to improve the pharmacokinetic profile of parent drugs .
Result of Action
A study has shown that the reaction of a compound with methylmagnesium iodide in ether, which is structurally similar to this compound, gives the product of the homolysis of the c-s σ bond .
Action Environment
It’s worth noting that environmental exposure to certain compounds can influence their toxicity and mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions: Triphenylacetonitrile can be synthesized through several methods. One common method involves the reaction of triphenylmethyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
(C6H5)3CCl+NaCN→(C6H5)3CCN+NaCl
Another method involves the dehydration of triphenylacetic acid using a dehydrating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), followed by the reaction with sodium cyanide.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions: Triphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethylformamide (DMF)
Reduction: Lithium aluminum hydride (LiAlH4), ether
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products Formed:
Substitution: Various substituted triphenylmethane derivatives
Reduction: Triphenylmethylamine
Hydrolysis: Triphenylacetic acid
科学的研究の応用
Triphenylacetonitrile has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
類似化合物との比較
Triphenylmethane: Similar structure but lacks the nitrile group.
Triphenylmethylamine: Contains an amine group instead of a nitrile group.
Triphenylacetic Acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: Triphenylacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and applications.
特性
IUPAC Name |
2,2,2-triphenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLGNTXHZCYIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280247 | |
| Record name | triphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-43-6 | |
| Record name | NSC16078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Triphenylacetonitrile and are there any interesting spectroscopic properties?
A1: this compound (C20H15N) has a central carbon atom bonded to a cyano group and three phenyl groups. [] Its infrared spectrum shows characteristic absorptions at 2280 cm-1 for the nitrile group and 1320 cm-1. [] The corresponding isocyanate, a decomposition product, displays a strong band at 2250 cm-1. []
Q2: Can this compound be used as a precursor for other reactions?
A3: Yes, this compound can be used as a starting material in various chemical transformations. For example, it can be reduced by the α-hydrogen atom of benzylmagnesium chloride. [] It can also be used to prepare di- and this compound complexes with cuprous halides. []
Q3: Are there any known catalytic applications of this compound or its derivatives?
A4: While this compound itself might not be a widely used catalyst, its derivative, triphenylmethyl chloride, has been investigated for its potential in catalytic cyanation reactions. Research has shown that in the presence of titanium tetrachloride, triphenylmethyl chloride facilitates the substitution of benzylic chlorides with cyano groups using trimethylsilyl cyanide as the cyanide source. [] This reaction is particularly effective for sterically hindered benzylic chlorides, with both monochloro and dichloro substrates yielding excellent results. []
Q4: Has the photochemistry of this compound been explored?
A5: Yes, the photochemical reactions of this compound have been studied alongside other triarylmethane leuconitriles, including crystal violet leuconitrile, malachite green leuconitrile, and basic fuchsin leuconitrile. [] These studies utilized various techniques, such as product analysis, trapping experiments, laser flash photolysis, and steady-state photolysis, to understand the photochemical behavior of these compounds. [] The results suggest that ionization occurs from the singlet excited state (S1), while the di-π-methane rearrangement is the primary photochemical pathway from the triplet excited state (T1). []
Q5: Are there any safety concerns associated with the synthesis of this compound?
A6: While this compound itself is a stable solid, one common method of synthesis involves the use of silver fulminate. [] Silver fulminate is highly shock-sensitive and explosive, necessitating extreme caution during its handling. [] Researchers should explore alternative synthetic routes or handle silver fulminate with utmost care, following established safety protocols for handling explosive materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)




